molecular formula C15H13N3O3 B4900508 5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B4900508
M. Wt: 283.28 g/mol
InChI Key: RTVGNWMMDLQQGJ-UHFFFAOYSA-N
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Description

5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety linked to a diazinane-trione structure, making it a unique and potentially valuable molecule in various scientific fields.

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The specific interactions and resulting changes would depend on the particular targets involved.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the condensation of 1-ethylindole-3-carbaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(1-Methylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[(1-Propylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
  • 5-[(1-Butylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

Uniqueness

5-[(1-Ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific ethyl substitution on the indole ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable molecule for further research and development.

Properties

IUPAC Name

5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-18-8-9(10-5-3-4-6-12(10)18)7-11-13(19)16-15(21)17-14(11)20/h3-8H,2H2,1H3,(H2,16,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVGNWMMDLQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331681
Record name 5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333342-91-9
Record name 5-[(1-ethylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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